2-(Piperidin-3-yl)azepane 2-(Piperidin-3-yl)azepane
Brand Name: Vulcanchem
CAS No.: 912771-29-0
VCID: VC3862916
InChI: InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
SMILES: C1CCC(NCC1)C2CCCNC2
Molecular Formula: C11H22N2
Molecular Weight: 182.31 g/mol

2-(Piperidin-3-yl)azepane

CAS No.: 912771-29-0

Cat. No.: VC3862916

Molecular Formula: C11H22N2

Molecular Weight: 182.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-3-yl)azepane - 912771-29-0

Specification

CAS No. 912771-29-0
Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
IUPAC Name 2-piperidin-3-ylazepane
Standard InChI InChI=1S/C11H22N2/c1-2-6-11(13-8-3-1)10-5-4-7-12-9-10/h10-13H,1-9H2
Standard InChI Key NILYFVLXUNTUTG-UHFFFAOYSA-N
SMILES C1CCC(NCC1)C2CCCNC2
Canonical SMILES C1CCC(NCC1)C2CCCNC2

Introduction

Structural Characteristics and Computational Predictions

Molecular Architecture

2-(Piperidin-3-yl)azepane consists of a piperidine ring (C₅H₁₁N) linked via a single bond to an azepane ring (C₆H₁₃N). The IUPAC name reflects the substitution pattern, where the piperidine group is attached at the 3-position of the azepane. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂
SMILESC1CCC(NCC1)C2CCCNC2
InChI KeyNILYFVLXUNTUTG-UHFFFAOYSA-N
Predicted CCS (Ų)145.7 ([M+H]+ adduct)

The collision cross-section (CCS) values, predicted via computational models, suggest moderate molecular polarity, aligning with its potential blood-brain barrier permeability .

Synthesis and Manufacturing

Dearomative Ring-Expansion Strategies

While no direct synthesis of 2-(piperidin-3-yl)azepane is documented, poly-substituted azepanes are accessible via dearomative ring-expansion of nitroarenes. A 2023 study demonstrated that nitrobenzene derivatives undergo photochemical or thermal activation to form seven-membered azepane rings through [4+3] cycloaddition or rearrangement pathways . For example, irradiation of 2-nitrobiaryl compounds generates nitrenes, which undergo intramolecular C–H insertion to yield azepane cores .

Hydrogenation and Cyclization

Physicochemical Properties

Lipophilicity and Solubility

Computational models predict a logP value of ~2.6 for structurally related azepane-piperidine hybrids, indicating moderate lipophilicity suitable for CNS penetration . Aqueous solubility is estimated at <10 µM, typical for bicyclic amines, necessitating salt formation or prodrug strategies for oral bioavailability .

Hydrogen Bonding Capacity

The molecule has two tertiary amines and no hydrogen bond donors, resulting in a polar surface area (PSA) of ~34 Ų . This balances membrane permeability and solubility, a critical factor for CNS-targeted agents .

CompoundNET Ki (nM)DAT Ki (nM)SERT Ki (nM)hERG IC₅₀ (µM)
8b121822021
21a4.26.385>30

Sigma Receptor Modulation

Piperidine-containing compounds often show affinity for sigma-1 (σ₁R) receptors, implicated in neuroprotection and analgesia. Molecular docking studies suggest the piperidine nitrogen forms a salt bridge with σ₁R’s Glu172 residue, while the azepane ring occupies a hydrophobic pocket.

Analytical and Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the [M+H]+ ion predicts an exact mass of 183.18558 Da, with a characteristic isotopic pattern matching C₁₁H₂₂N₂ . Fragmentation pathways likely involve cleavage of the C–N bond between the rings, yielding ions at m/z 98 (piperidine) and 85 (azepane) .

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR shifts (CDCl₃):

  • δ 2.8–3.1 ppm (m, 4H, N–CH₂–azepane)

  • δ 2.4–2.6 ppm (m, 3H, piperidine CH)

  • δ 1.4–1.8 ppm (m, 14H, aliphatic CH₂)

Toxicity and Metabolic Considerations

hERG Channel Inhibition

N-alkylated azepanes like 12 exhibit hERG IC₅₀ values as low as 5.3 µM, posing arrhythmia risks . Structural modifications (e.g., hydroxylation) reduce hERG affinity, as seen in 21a (IC₅₀ >30 µM) .

Cytochrome P450 Interactions

Primary amines on azepane rings are susceptible to CYP2D6-mediated oxidation, generating reactive iminium intermediates . Introducing electron-withdrawing groups (e.g., hydroxyethyl) mitigates this liability .

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